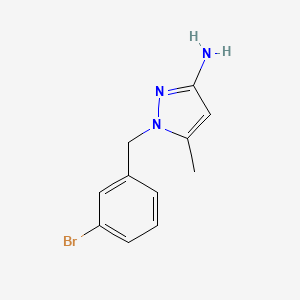
1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromobenzyl group and a methyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine typically involves the reaction of 3-bromobenzyl chloride with 5-methyl-1h-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of pyrazole amines or alcohols.
Applications De Recherche Scientifique
1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can facilitate binding to biological macromolecules, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromobenzyl)-3-methyl-1h-pyrazol-5-amine: Similar structure but with the methyl group at a different position on the pyrazole ring.
Uniqueness: 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-3-amine is unique due to the specific positioning of the bromobenzyl and methyl groups, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilicity, making it a versatile intermediate for further chemical modifications.
Propriétés
Formule moléculaire |
C11H12BrN3 |
|---|---|
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
1-[(3-bromophenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3,(H2,13,14) |
Clé InChI |
YKZSSIUXZXMKJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=CC(=CC=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


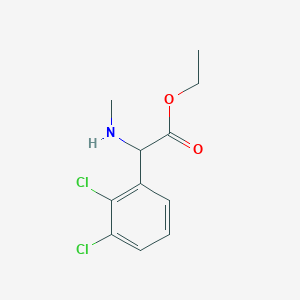
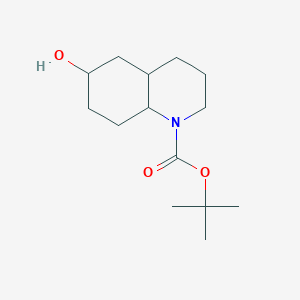
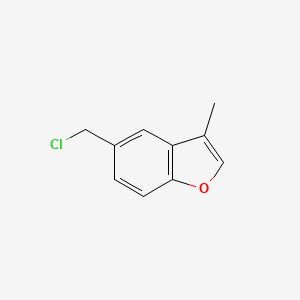
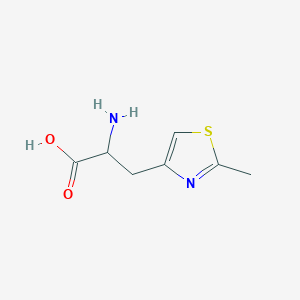
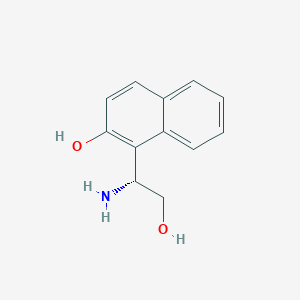

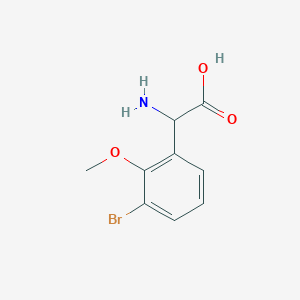

![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)
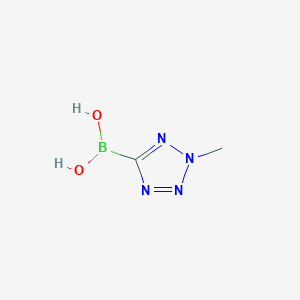
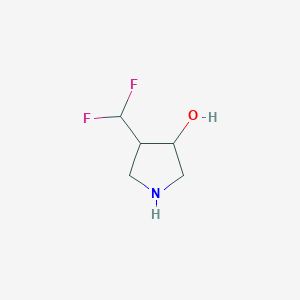


![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)
